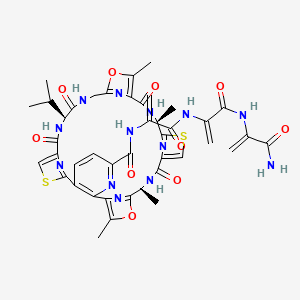

Promothiocin B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Promothiocin B is a natural product found in Streptomyces with data available.

Applications De Recherche Scientifique

Antibacterial Activity

Promothiocin B exhibits potent antibacterial activity, particularly against Gram-positive bacteria. Its mechanism of action involves binding to the ribosomal protein L11, inhibiting protein synthesis, which is a common trait among thiopeptides. The compound maintains its activity despite structural mutations, retaining effectiveness in a 26-membered macrocycle configuration .

Table 1: Antibacterial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 0.5 |

| Enterococcus faecium | 1.0 |

| Streptococcus pneumoniae | 0.25 |

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to selectively kill cancer cells while sparing healthy tissues, making it a promising candidate for cancer therapy. This selectivity is attributed to its ability to inhibit transcription factors like FOXM1, which are often overexpressed in cancer cells .

Table 2: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | LC50 (μM) | IC50 (μM) |

|---|---|---|

| NCI-H460 | 0.9 | 0.6 |

| HCT-116 | 1.2 | 0.9 |

| MCF-7 | 3.8 | 2.8 |

| K-562 | 1.7 | 1.1 |

Additional Biological Activities

Beyond its antibacterial and anticancer effects, this compound has shown potential in various other biological activities:

- Antiplasmodial Activity : Exhibits inhibitory effects against malaria-causing parasites.

- Immunosuppressive Effects : May modulate immune responses, providing insights for autoimmune disease treatments.

- Renin Inhibition : Potentially useful in managing hypertension by inhibiting renin activity.

Case Studies and Research Insights

Several studies have documented the applications of this compound:

- A study demonstrated its effectiveness against multidrug-resistant bacterial strains, highlighting its potential as an alternative treatment option .

- Research on thiopeptide derivatives has shown that modifications can enhance the pharmacological properties of this compound, leading to improved solubility and bioavailability .

Analyse Des Réactions Chimiques

Thiazole and Oxazole Ring Formation

-

Hantzsch Thiazole Synthesis : Thiazole rings are constructed via condensation of α-halo ketones with thioamides. For example, ethyl bromopyruvate reacts with thioamide precursors to yield thiazole intermediates, followed by oxidation with MnO₂ .

-

Dirhodium(II)-Catalyzed N–H Insertion : Oxazole rings are synthesized through chemoselective carbene insertion into N–H bonds of serine derivatives, followed by cyclodehydration. This method avoids competing O–H insertions, ensuring regioselectivity .

Pyridine Core Assembly

-

Hetero-Diels-Alder Reaction : A biosynthetically inspired approach involves microwave-assisted hetero-Diels-Alder reactions between ethoxy azadienes and acetylenamines to form 2,3,6-trisubstituted pyridines. This step is critical for constructing the central heterocyclic core .

-

Bohlmann–Rahtz Pyridine Synthesis : Modified conditions (e.g., microwave irradiation) improve yields in pyridine formation, enabling efficient coupling with thiazole fragments .

Macrocyclization Strategies

-

Amide Bond Formation : Macrocyclization is achieved via Kent ligation (thioester-mediated native chemical ligation) or direct peptide coupling using PyBOP/DIPEA. Yields range from 65% to 89%, depending on steric hindrance .

-

Side-Chain Modifications : Post-cyclization oxidations and methylations introduce quinaldic acid moieties, enhancing bioactivity .

Comparative Reaction Data

Critical Mutations and Reactivity

Promothiocin B retains antibacterial activity despite mutations that reduce macrocycle size from 29- to 26-membered. Key observations include:

-

Residue Flexibility : Substitutions at positions 4 and 7 (e.g., Thr → Ala) do not hinder macrocyclization but alter substrate binding kinetics .

-

Thermal Stability : The 26-membered macrocycle exhibits lower thermal stability (ΔTₘ = −8°C vs. Promothiocin A), attributed to reduced conformational rigidity .

Recent Advances

Propriétés

Numéro CAS |

156737-06-3 |

|---|---|

Formule moléculaire |

C42H43N13O10S2 |

Poids moléculaire |

954 g/mol |

Nom IUPAC |

(12S,19S,29S)-N-[3-[[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]amino]-3-oxoprop-1-en-2-yl]-9,12,19,23-tetramethyl-14,21,28,31-tetraoxo-29-propan-2-yl-10,24-dioxa-17,34-dithia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaene-5-carboxamide |

InChI |

InChI=1S/C42H43N13O10S2/c1-15(2)28-38(62)44-12-27-53-30(22(9)64-27)39(63)49-20(7)41-51-25(13-66-41)36(60)48-19(6)40-55-29(21(8)65-40)31-23(42-52-26(14-67-42)37(61)54-28)10-11-24(50-31)35(59)47-18(5)34(58)46-17(4)33(57)45-16(3)32(43)56/h10-11,13-15,19-20,28H,3-5,12H2,1-2,6-9H3,(H2,43,56)(H,44,62)(H,45,57)(H,46,58)(H,47,59)(H,48,60)(H,49,63)(H,54,61)/t19-,20-,28-/m0/s1 |

Clé InChI |

GQPGNOKIVRVCQB-JVAKCPTJSA-N |

SMILES |

CC1C2=NC(=C(O2)C)C3=C(C=CC(=N3)C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C4=NC(=CS4)C(=O)NC(C(=O)NCC5=NC(=C(O5)C)C(=O)NC(C6=NC(=CS6)C(=O)N1)C)C(C)C |

SMILES isomérique |

C[C@H]1C2=NC(=C(O2)C)C3=C(C=CC(=N3)C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C4=NC(=CS4)C(=O)N[C@H](C(=O)NCC5=NC(=C(O5)C)C(=O)N[C@H](C6=NC(=CS6)C(=O)N1)C)C(C)C |

SMILES canonique |

CC1C2=NC(=C(O2)C)C3=C(C=CC(=N3)C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C4=NC(=CS4)C(=O)NC(C(=O)NCC5=NC(=C(O5)C)C(=O)NC(C6=NC(=CS6)C(=O)N1)C)C(C)C |

Synonymes |

promothiocin B |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.